![molecular formula C14H12ClNO3S B2960164 [(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 387854-23-1](/img/structure/B2960164.png)
[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate”, often involves condensation reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” can be analyzed using its InChI code and InChIKey. The InChI code provides a standard way to encode the molecular structure using text, while the InChIKey is a hashed version of the full InChI .Chemical Reactions Analysis
The chemical reactions involving “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” could be complex and depend on the specific conditions and reactants used. For example, protodeboronation of pinacol boronic esters has been reported, which could potentially involve this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” can be inferred from its related compounds. For instance, 3-Methylthiophene-2-carboxylic acid, a related compound, is a colorless, flammable liquid .Wissenschaftliche Forschungsanwendungen
Dye Synthesis
Compounds similar to “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” have been used in the synthesis of disperse dyes. These dyes were further complexed with metals like Cu, Co, and Zn. The synthesized dyes and their metal complexes were applied on polyester and nylon 6.6 fabrics. The light, wash, perspiration, and sublimation fastness properties were tested and found to be very good on both polyester and nylon 6.6 .
Textile Industry
The synthesized dyes derived from similar compounds have been used in the textile industry. They have been applied to polyester and nylon 6.6 fabrics, showing excellent fastness properties .
Biological Activity
Thiophene-based analogs, which include compounds similar to “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate”, have been studied by a growing number of scientists as a potential class of biologically active compounds .
Medicinal Chemistry
These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Compounds with the thiophene ring system are used in the fabrication of organic field-effect transistors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are also used in the fabrication of organic light-emitting diodes .
Wirkmechanismus
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . The specific targets can vary depending on the exact structure of the derivative.
Mode of Action
The mode of action of thiophene derivatives can also vary widely. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives can interact with a variety of biochemical pathways, depending on their specific targets and mode of action. For example, if a thiophene derivative acts as a sodium channel blocker, it could affect the action potential of neurons, impacting the nervous system .
Result of Action
The molecular and cellular effects of thiophene derivatives can vary widely depending on their specific targets and mode of action. For example, if a thiophene derivative acts as an anticancer agent, it could inhibit the growth of cancer cells .
Eigenschaften
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-5-6-20-13(9)14(18)19-8-12(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXXFZIWZKBMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)

![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)
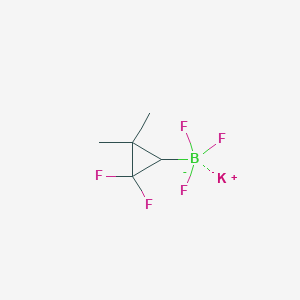
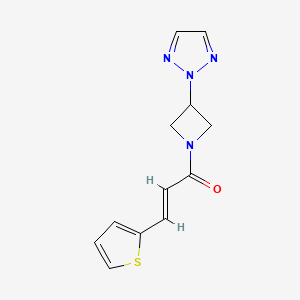
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)
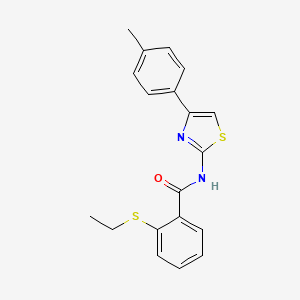

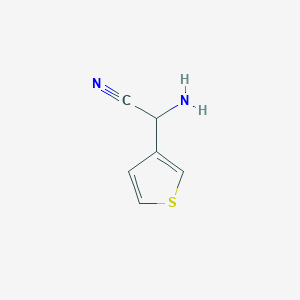
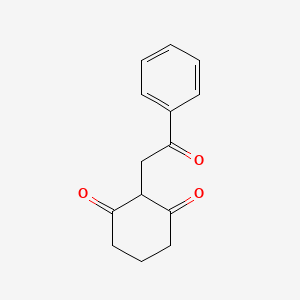

![(Z)-ethyl 2-((4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate hydrobromide](/img/structure/B2960103.png)
![1-(4-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2960104.png)